molecular formula C7H5NO2 B1384305 1,2-Benzisoxazol-6-ol CAS No. 65685-55-4

1,2-Benzisoxazol-6-ol

Cat. No. B1384305
CAS RN: 65685-55-4
M. Wt: 135.12 g/mol
InChI Key: OBSZDVDXNVEDKQ-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-6-ol, or BIO, is a heterocyclic compound widely used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. BIO has been studied for its potential to act as a catalyst in the synthesis of organic molecules, as well as its ability to interact with proteins and other biomolecules. This article will discuss the synthesis of BIO, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions.

Scientific research applications

Interaction with Aqueous Medium in Biological Systems

1,2-Benzisoxazol-6-ol demonstrates potential applications in drug design, particularly in its interaction with aqueous mediums in biological systems. This is significant for understanding the interaction of these molecules with explicit water molecules, providing insights into the structures, energies, and type of interactions that stabilize the resulting geometric systems. These findings are crucial for the development of drugs that operate effectively within biological environments (Kabanda & Ebenso, 2013).

Applications in Drug Design

The 1,2-benzisoxazole-3-ol moiety, closely related to 1,2-Benzisoxazol-6-ol, has been employed as a bioisoster of benzoic acid in drug design. This aspect of 1,2-Benzisoxazol-6-ol demonstrates its versatility and potential in the creation of novel therapeutic agents, particularly in the treatment of metabolic diseases and disorders (Uto, 2012).

Synthesis Methods and Biological Activities

1,2-Benzisoxazole derivatives are known for their biological activities, making them significant in the synthesis of various chemotherapeutic agents. Various synthesis methods of these derivatives have been explored, with the most popular involving the base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives. These synthesis methods are pivotal for the production of therapeutically potent heterocycles (Shastri, 2016).

Role in Acetylcholinesterase Inhibition

Some derivatives of 1,2-Benzisoxazol-6-ol have been developed as potent and selective inhibitors of acetylcholinesterase, an enzyme crucial in the treatment of Alzheimer's disease and other neurological disorders. This highlights the compound's potential in CNS (Central Nervous System) therapeutics (Basappa et al., 2004).

Chemical Properties and Reactions

The study of the chemical properties and reactions of 1,2-Benzisoxazol-6-ol, such as its interaction with other compounds and its role in various chemical processes, is another key area of research. This includes understanding its behavior in different chemical environments and its reactivity, which is essential for its application in synthetic chemistry and drug development (Pandit et al., 2018).

properties

IUPAC Name

1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSZDVDXNVEDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495712
Record name 1,2-Benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazol-6-ol

CAS RN

65685-55-4
Record name 1,2-Benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
New diphenolic azoles as highly selective estrogen receptor-β agonists are reported. The more potent and selective analogues of these series have comparable binding affinities for …
Number of citations: 309 pubs.acs.org
MR Serock, AK Wells, RA Khalil - Recent Patents on …, 2008 - ingentaconnect.com
Cardiovascular disease (CVD) is more prevalent in postmenopausal than premenopausal women, suggesting vascular protective effects of estrogen. Also, experimental studies have …
Number of citations: 28 www.ingentaconnect.com

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